molecular formula C22H23O4P B14280237 Bis[2-(methoxymethoxy)phenyl](phenyl)phosphane CAS No. 124629-79-4

Bis[2-(methoxymethoxy)phenyl](phenyl)phosphane

Katalognummer: B14280237
CAS-Nummer: 124629-79-4
Molekulargewicht: 382.4 g/mol
InChI-Schlüssel: KPDJOKKJEPFJCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis2-(methoxymethoxy)phenylphosphane: is an organophosphorus compound with the chemical formula C20H19O2P. This compound is known for its unique structure, which includes two methoxymethoxy groups attached to phenyl rings, and a phenyl group attached to a phosphorus atom. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Bis2-(methoxymethoxy)phenylphosphane typically involves the reaction of 2-(methoxymethoxy)phenylmagnesium bromide with phenylphosphine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods: Industrial production of Bis2-(methoxymethoxy)phenylphosphane follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The compound is then purified using techniques such as recrystallization or column chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: Bis2-(methoxymethoxy)phenylphosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The methoxymethoxy groups can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are used for substitution reactions.

Major Products Formed:

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphines depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Bis2-(methoxymethoxy)phenylphosphane has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of other organophosphorus compounds and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of Bis2-(methoxymethoxy)phenylphosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It can also participate in redox reactions, influencing cellular processes and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

    Bis[2-(diphenylphosphino)phenyl] ether: Similar structure but with diphenylphosphino groups.

    Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: Different substituents but similar phosphorus-containing structure.

Uniqueness: Bis2-(methoxymethoxy)phenylphosphane is unique due to its methoxymethoxy groups, which provide distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific chemical reactions and applications.

Eigenschaften

CAS-Nummer

124629-79-4

Molekularformel

C22H23O4P

Molekulargewicht

382.4 g/mol

IUPAC-Name

bis[2-(methoxymethoxy)phenyl]-phenylphosphane

InChI

InChI=1S/C22H23O4P/c1-23-16-25-19-12-6-8-14-21(19)27(18-10-4-3-5-11-18)22-15-9-7-13-20(22)26-17-24-2/h3-15H,16-17H2,1-2H3

InChI-Schlüssel

KPDJOKKJEPFJCL-UHFFFAOYSA-N

Kanonische SMILES

COCOC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3OCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.